molecular formula C24H28N4O2 B2753569 N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286719-39-8

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2753569
CAS No.: 1286719-39-8
M. Wt: 404.514
InChI Key: JPZYSRJTTANZJX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then functionalized with the appropriate substituents, such as the morpholino and o-tolyl groups.

    Acylation: The final step involves the acylation of the pyrazole derivative with 2,4-dimethylphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the pyrazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed to modify the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(3-piperidino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-8-9-22(19(3)14-17)25-23(29)16-28-15-21(20-7-5-4-6-18(20)2)24(26-28)27-10-12-30-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYSRJTTANZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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